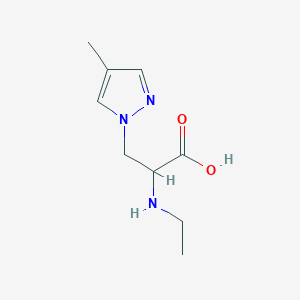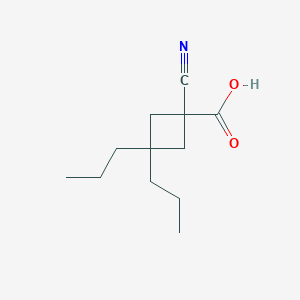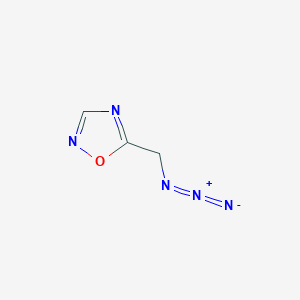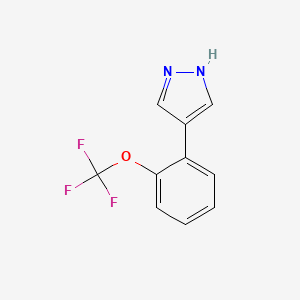
rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride: is a synthetic organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a pyrrolidine ring substituted with an isoindoline moiety and a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.
Introduction of the Isoindoline Moiety: The isoindoline group can be introduced via nucleophilic substitution or addition reactions.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or to modify the isoindoline moiety.
Substitution: Various substitution reactions can occur at the pyrrolidine ring or the isoindoline moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction may yield a dehydroxylated product.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride is used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying reaction mechanisms.
Biology
In biological research, this compound may be used to study its interactions with biological macromolecules such as proteins and nucleic acids. It can also be used in assays to determine its biological activity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique structure makes it a valuable intermediate in various chemical processes.
Mecanismo De Acción
The mechanism of action of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-one
- rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-amine
Uniqueness
The uniqueness of rel-(3R,4R)-4-(2,3-dihydro-1H-isoindol-2-yl)pyrrolidin-3-ol dihydrochloride lies in its specific stereochemistry and the presence of both the isoindoline and hydroxyl functional groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H18Cl2N2O |
|---|---|
Peso molecular |
277.19 g/mol |
Nombre IUPAC |
(3R,4R)-4-(1,3-dihydroisoindol-2-yl)pyrrolidin-3-ol;dihydrochloride |
InChI |
InChI=1S/C12H16N2O.2ClH/c15-12-6-13-5-11(12)14-7-9-3-1-2-4-10(9)8-14;;/h1-4,11-13,15H,5-8H2;2*1H/t11-,12-;;/m1../s1 |
Clave InChI |
AVXIBUFVLJZYET-MBORUXJMSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl |
SMILES canónico |
C1C(C(CN1)O)N2CC3=CC=CC=C3C2.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B15326511.png)

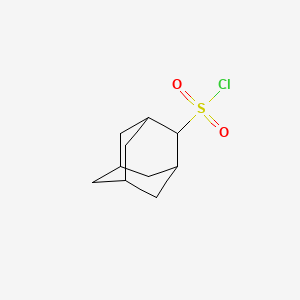
![2-Bromo-1-[1-(fluoromethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]ethan-1-one](/img/structure/B15326523.png)
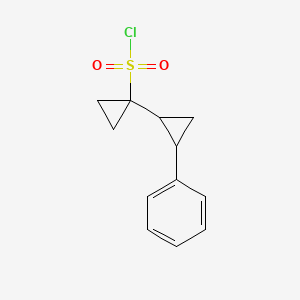
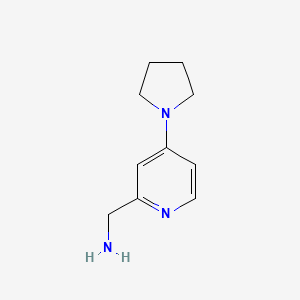
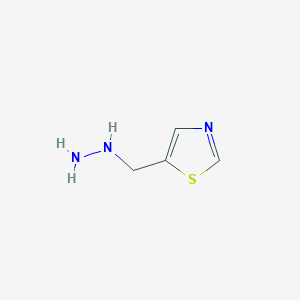
![tert-butylN-[2-methyl-4-(piperidin-4-yl)butan-2-yl]carbamate](/img/structure/B15326551.png)
